molecular formula C4H6O2<br>CH2=CHCOOCH3<br>C4H6O2 B128795 Methyl acrylate CAS No. 96-33-3

Methyl acrylate

Cat. No.: B128795
CAS No.: 96-33-3
M. Wt: 86.09 g/mol
InChI Key: BAPJBEWLBFYGME-UHFFFAOYSA-N
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Description

Methyl acrylate is an organic compound, specifically the methyl ester of acrylic acid. It is a colorless liquid with a characteristic acrid odor. This compound is primarily used in the production of acrylate fiber, which is utilized in weaving synthetic carpets. Additionally, this compound serves as a reagent in the synthesis of various pharmaceutical intermediates .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Coatings Industry

Methyl acrylate is predominantly used in the coatings industry due to its excellent polymerization properties. It serves as a monomer in the production of acrylic coatings that exhibit:

  • Fast drying times
  • Water resistance
  • Chemical resistance
  • Oil resistance

These characteristics make this compound-based coatings ideal for applications in:

  • Building Decoration : Used in paints and finishes for residential and commercial buildings.
  • Automotive Spray Painting : Provides durable finishes that withstand harsh conditions.
  • Furniture Coatings : Enhances the aesthetic appeal and longevity of furniture surfaces .

Plastics Manufacturing

This compound is a crucial raw material in the production of various plastics, particularly methyl polyacrylate. Its applications include:

  • Automotive Components : Used in manufacturing durable parts such as dashboards and exterior panels.
  • Electronics : Essential for producing casings for mobile phones and other electronic devices.
  • Packaging Materials : Employed in films and containers that require clarity and durability .

Adhesives and Sealants

The compound's effectiveness in dissipating heat and its resistance to water make it an ideal component for:

  • Construction Adhesives : Used in bonding materials like wood, metal, and plastics.
  • Sealants : Provides excellent adhesion and flexibility in sealing joints and gaps .

Textiles

This compound is also polymerized into fibers that are soft, corrosion-resistant, and heat-resistant. These fibers are utilized in:

  • Uniforms : Providing durability and comfort.
  • Bedding : Offering softness while maintaining resistance to wear .

Medical Applications

In the medical field, this compound is used to create synthetic resins for various purposes, including:

  • Medical Storage : Packaging materials that ensure sterility.
  • Implants : Components that require biocompatibility .

Case Study 1: Explosion Incident

A notable incident involving this compound occurred on March 9, 1976, at a chemical plant in Himeji, Japan. An explosion resulted from the heat of adsorption during the transfer of this compound between tanks. The incident highlighted the need for safety measures such as inert gas blankets to prevent explosive mixtures from forming in storage tanks .

Case Study 2: Toxicity Evaluations

Toxicity studies have been conducted to evaluate the safety of this compound. A long-term inhalation study indicated no significant carcinogenic effects at standard exposure levels; however, higher concentrations showed increased tumor incidences in animal models. These findings underscore the importance of proper handling and exposure management .

Data Table: Applications Overview

Application AreaSpecific UsesProperties
CoatingsAutomotive, furniture, building decorationFast-drying, durable
PlasticsAutomotive parts, electronics packagingHeat-resistant
Adhesives & SealantsConstruction adhesives, industrial sealantsWater-resistant
TextilesUniforms, beddingSoftness, durability
MedicalSynthetic resins for storage and implantsBiocompatibility

Comparison with Similar Compounds

Biological Activity

Methyl acrylate (MA), a colorless volatile liquid with the chemical formula C4_4H6_6O2_2, is widely recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and polymer science. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

This compound has a boiling point of approximately 80 °C and a flash point of 27 °F, indicating its volatility and flammability. It is known to irritate the eyes and respiratory system upon exposure . Due to its reactive nature, this compound can participate in various chemical reactions, making it a useful building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, a compound derived from this compound showed an IC50_{50} value of 2.57 ± 0.16 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
  • Apoptosis Induction : this compound derivatives have been shown to increase apoptotic activity in cancer cells. The mechanism involves the modulation of key apoptotic regulators such as p53 and Bcl-2, where increased expression of pro-apoptotic factors like Bax is observed .
  • β-Tubulin Inhibition : Some this compound compounds inhibit β-tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest at the G2/M phase, contributing to their anticancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the this compound structure can enhance its biological activity. For example, the introduction of specific functional groups can increase lipophilicity and reactivity towards biological targets .

Table 1: Summary of Key Findings from SAR Studies

CompoundIC50_{50} (μM)Mechanism of ActionTarget
This compound Ester 6e2.57 ± 0.16Apoptosis inductionMCF-7 cells
Modified AcrylatesVariesβ-Tubulin inhibitionCancer cell lines
Acrylate CopolymersVariesAntifouling propertiesMarine organisms

Case Studies

  • Anticancer Activity : A study focused on a novel this compound derivative demonstrated significant cytotoxic effects on MCF-7 cells, with detailed analysis showing increased apoptosis through the upregulation of p53 and Bax genes while downregulating Bcl-2 .
  • Hemolytic Activity : Research examining the hemolytic activity of various methacrylates indicated that the toxicity mechanisms are membrane-mediated and involve interactions with cellular components like glutathione (GSH). This suggests that the unsaturated β-carbon in methyl acrylates is a critical site for reactivity leading to toxicity .
  • Pharmaceutical Applications : this compound has been utilized in the development of pharmaceutical acrylic beads for drug delivery systems. These beads incorporate cellulose nanowhiskers as excipients, enhancing drug solubilization and release profiles .

Q & A

Q. Basic: What safety protocols are essential when handling methyl acrylate in laboratory settings?

Answer:
this compound requires stringent safety measures due to its flammability, reactivity, and health hazards. Key protocols include:

  • PPE : Wear nitrile or butyl rubber gloves, eye protection, and lab coats .
  • Ventilation : Use fume hoods or ensure outdoor handling to avoid inhalation .
  • Storage : Isolate from oxidizers, strong acids/bases, and amines. Use spark-proof tools to prevent ignition .
  • Emergency Preparedness : Install eyewash stations, emergency showers, and ensure contaminated clothing is laundered separately .
  • Training : Researchers must undergo hazard-specific training before use .

Q. Basic: Which analytical techniques are standard for characterizing this compound and its copolymers?

Answer:
Common methods include:

  • FTIR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) and monitors thermal degradation products like methanol .
  • Solid-State NMR : Resolves copolymer microstructure (e.g., triad sequencing in acrylonitrile-co-methyl acrylate) .
  • Thermogravimetric Analysis (TGA) : Quantifies weight loss during pyrolysis, revealing decomposition kinetics .
  • Gas Chromatography-Mass Spectrometry (GC/MS) : Detects volatile byproducts (e.g., methylamines from ammonia reactions) .

Q. Basic: What is the current consensus on this compound’s carcinogenicity and toxicity?

Answer:
The International Agency for Research on Cancer (IARC) classifies this compound as Group 3 ("not classifiable as to its carcinogenicity") due to insufficient evidence. However, prolonged exposure may cause liver/kidney damage, skin allergies, and respiratory irritation . Acute toxicity studies highlight pulmonary edema risk at high concentrations .

Q. Advanced: How does ammonia influence reaction pathways during this compound copolymer pyrolysis?

Answer:
Ammonia acts as a catalyst in thermal degradation, promoting methylamine formation via nucleophilic attack on the ester group. This contrasts with oxidative pathways (e.g., with O₂), which favor CO₂ and water production. Experimental validation involves:

  • In-Situ FTIR : Tracks NH₃ interaction with this compound subunits in real time .
  • Evolved Gas Analysis : Quantifies methylamine yield under varying NH₃ concentrations .

Q. Advanced: How can 13C NMR resolve the microstructure of this compound copolymers?

Answer:
13C NMR detects chemical shifts for carbonyl (170–180 ppm) and quaternary carbons (40–50 ppm), enabling triad sequence analysis. For example, in methyl methacrylate-butyl acrylate copolymers, peak integration distinguishes blocky vs. random distributions . This method aligns with Bernoullian statistical models to predict reactivity ratios (e.g., r₁ for this compound vs. comonomer) .

Q. Advanced: How can contradictions in reported pyrolysis products of this compound copolymers be resolved?

Answer:
Discrepancies in volatile compound profiles (e.g., methanol vs. acetonitrile yields) arise from differing experimental conditions (e.g., heating rate, catalyst presence). To address this:

  • Controlled Pyrolysis-GC/MS : Systematically vary parameters (temperature, atmosphere) to map product distributions .
  • Kinetic Modeling : Compare experimental data with simulated pathways (e.g., radical vs. ionic mechanisms) .

Q. Basic: What synthesis practices ensure reproducibility in this compound copolymerization?

Answer:

  • Monomer Purification : Remove inhibitors (e.g., MEHQ) via distillation .
  • Reactivity Ratio Determination : Use Mayo-Lewis equations to optimize comonomer feed ratios .
  • Inhibition Control : Add stabilizers (e.g., hydroquinone) to prevent premature polymerization .

Q. Advanced: How do reactivity ratios impact this compound copolymer properties?

Answer:
Reactant ratios (r₁, r₂) dictate sequence distribution. For example, this compound (r₁ ≈ 0.5) with acrylonitrile (r₂ ≈ 1.2) forms alternating chains, enhancing thermal stability. Methods to determine ratios include:

  • Fineman-Ross Plot : Analyzes copolymer composition via NMR or FTIR .
  • High-Throughput Screening : Tests copolymer properties across a range of feed ratios .

Q. Basic: How to minimize environmental release of this compound in experiments?

Answer:

  • Closed Systems : Use sealed reactors and vacuum lines to capture vapors .
  • Waste Management : Neutralize residues with dilute NaOH before disposal .
  • Leak Detection : Implement real-time gas sensors (e.g., PID detectors) .

Q. Advanced: Which advanced spectroscopic methods enable real-time polymerization monitoring?

Answer:

  • In-Situ Raman Spectroscopy : Tracks C=C bond conversion during free-radical polymerization .
  • Dielectric Analysis (DEA) : Monitors cure kinetics by measuring ionic mobility changes .

Properties

IUPAC Name

methyl prop-2-enoate
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InChI

InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3
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InChI Key

BAPJBEWLBFYGME-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C=C
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Molecular Formula

C4H6O2, Array
Record name METHYL ACRYLATE, STABILIZED
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Related CAS

9003-21-8
Record name Poly(methyl acrylate)
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DSSTOX Substance ID

DTXSID0024183
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Molecular Weight

86.09 g/mol
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Physical Description

Methyl acrylate, stabilized is a colorless volatile liquid with an acrid odor. Flash point 27 °F. Vapors may irritate the eyes and respiratory system. Highly toxic by inhalation, ingestion and skin absorption. Less dense than water (0.957 gm / cm3) and slightly soluble in water, hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an acrid odor; [NIOSH], Solid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid odor.
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Boiling Point

176.9 °F at 760 mmHg (NTP, 1992), 80.1 °C, Boiling point: 70 °C at 608 mm Hg; 60 °C at 428 mm Hg; 50 °C at 298 mm Hg; 40 °C at 200 mm Hg; 20 °C at 88 mm Hg; 10 °C at 54 °C; 5 °C at 41.5 mm Hg; 0 °C at 32 mm Hg; -5 °C at 24.5 mm Hg; - 10 °C at 18.5 mm Hg, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80.5 °C, 176.9 °F, 176 °F
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Flash Point

44 °F (NTP, 1992), -3 °C (27 °F) - closed cup, 27 °F (-3 °C) (open cup), -2.8 °C c.c., 44 °F, 27 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 4.94X10+4 mg/L at 25 °C, Slightly soluble in water, Soluble in ethanol, ethyl ether, acetone, chloroform, benzene, Solubility of water in methyl acrylate at 20 °C = 1.8 mL/100 g, 49.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 6%
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Density

0.956 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9535 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal; readily polymerized, Liquid heat capacity = 0.449 Btu/lb-F at 70 °F; Liquid thermal conductivity = 1.117 Btu-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.02049 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.251 Btu/lb-F at 75 °F, Readily polymerized; bulk density: 8.0 lb/gal, Relative density (water = 1): 0.95, 0.956, 0.96
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 3
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Vapor Pressure

40 mmHg at 48.6 °F ; 760 mmHg at 176.4 °F (NTP, 1992), 65.0 [mmHg], VP: 65 Torr at 20 °C, 86.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9.1, 65 mmHg
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Impurities

Water content-0.1% (max), acid content as acrylic acid-0.01% (max)
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Color/Form

Colorless volatile liquid

CAS No.

96-33-3
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Melting Point

-105.7 °F (NTP, 1992), -75.6 °C, 76.5 °C, -76.5 °C, -106 °F
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Synthesis routes and methods I

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
Name
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carbon monoxide ethylene
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Synthesis routes and methods II

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
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Quantity
50 g
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Yield
34.5%
Yield
2.7%

Synthesis routes and methods III

Procedure details

For example, in U.S. Pat. No. 4,786,756 (issued in 1988), the inventors claim the vapor phase dehydration of lactic acid or ammonium lactate to acrylic acid using aluminum phosphate (AlPO4) treated with an aqueous inorganic base as a catalyst. As examples, the '756 patent discloses a maximum yield of acrylic acid of 43.3% when lactic acid was fed into the reactor at approximately atmospheric pressure, and a respective yield of 61.1% when ammonium lactate was fed into the reactor. In both examples, acetaldehyde was produced at yields of 34.7% and 11.9%, respectively, and other side products were also present in large quantities, such as, propionic acid, CO, and CO2. Omission of the base treatment caused increased amounts of the side products. Another example is Hong et al. (2011) Appl. Catal. A: General 396:194-200, who developed and tested composite catalysts made with Ca3(PO4)2 and Ca2(P2O7) salts with a slurry-mixing method. The catalyst with the highest yield of acrylic acid from methyl lactate was the 50%-50% (by weight) catalyst. It yielded 68% acrylic acid, about 5% methyl acrylate, and about 14% acetaldehyde at 390° C. The same catalyst achieved 54% yield of acrylic acid, 14% yield of acetaldehyde, and 14% yield of propionic acid from lactic acid.
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Name
Ca3(PO4)2
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Name
Ca2(P2O7)
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Name
aluminum phosphate
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Yield
68%
Yield
5%
Yield
14%

Synthesis routes and methods IV

Procedure details

A vinyl acetate-methyl acrylate copolymer containing 43% by mole of the latter monomer units was obtained by polymerizing 0.8 mole of vinyl acetate and 0.2 mole of methyl acrylate in benzene at 80° C. for 2 hours in the presence of benzoyl peroxide. Then, 10 g of the copolymer was dissolved by heating in 500 ml of methanol and saponified by adding 20 ml of 40% aqueous NaOH and heating at 60° C. for 15 hours. The saponified product was thoroughly washed with acetone to remove free NaOH, and dried at 60° C. under reduced pressure for 20 hours, thus giving a powdery sodium salt of vinyl alcohol-acrylic acid copolymer. The saponification degree thereof determined from the alkali consumption was 93% by mole.
Quantity
0 (± 1) mol
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Name
vinyl acetate methyl acrylate
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Synthesis routes and methods V

Procedure details

An equimolar mixture of vinyl acetate and methyl acrylate and an n-hexane solution of t-butyl peroxy isopropyl carbonate were continuously fed with stirring to an n-hexane solution containing a complex of ethylaluminum dichloride and methyl benzoate at 20° C. over the course of 5 hours. The reaction mixture was further polymerized for 15 hours to form a straight-chain copolymer of vinyl acetate/methyl acrylate having a methyl acrylate unit content of 50 mole% and a number average molecular weight of 10,000. The copolymer was treated in methanol in the presence of sodium methoxide as a catalyst at about 50° C. for about 5 hours to form a copolymer to be used as a starting material. From the yielded amount, elemental analysis values and infrared absorption spectrum of the starting copolymer, it was confirmed that this copolymer resulted from the conversion of the starting vinyl acetate unit of the vinyl acetate/methyl acrylate copolymer into a vinyl alcohol unit by alcoholysis.
Quantity
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[Compound]
Name
t-butyl peroxy isopropyl carbonate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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